molecular formula C22H25F3N4O5 B608735 Butanamide, N-((1S)-2-(((7S)-6,7-dihydro-5-(2-hydroxyethyl)-6-oxo-5H-pyrido(3,2-a)(3)benzazepin-7-yl)amino)-1-methyl-2-oxoethyl)-4,4,4-trifluoro-, hydrate (1:1) CAS No. 1421439-98-6

Butanamide, N-((1S)-2-(((7S)-6,7-dihydro-5-(2-hydroxyethyl)-6-oxo-5H-pyrido(3,2-a)(3)benzazepin-7-yl)amino)-1-methyl-2-oxoethyl)-4,4,4-trifluoro-, hydrate (1:1)

Cat. No. B608735
M. Wt: 482.4602
InChI Key: UWNXJDPMHPTTDL-ZYJMRSDMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LY-3039478 monohydrate is a bioactive chemical.

Scientific Research Applications

Anticonvulsant Research

Butanamide derivatives have been studied for their potential as anticonvulsant agents. Research has focused on synthesizing new compounds and evaluating their effectiveness in preclinical seizure models. These studies have revealed that certain butanamide derivatives demonstrate promising anticonvulsant properties, potentially comparable or superior to existing antiepileptic drugs (AEDs). For instance, Kamiński et al. (2016) synthesized a library of new N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and butanamide derivatives, finding that some compounds showed significant protection in seizure models and had favorable safety profiles (Kamiński, Rapacz, Filipek, & Obniska, 2016).

Growth Hormone Secretagogue Research

Butanamide compounds have also been identified as nonpeptidyl secretagogues for growth hormone. Smith et al. (1993) discovered a compound, L-692,429, which acts through an alternative signal transduction pathway and is a mimic of the growth hormone-releasing hexapeptide. This research opens up potential applications in areas like growth hormone deficiencies and related disorders (Smith et al., 1993).

Antimicrobial and Antitumor Activity

Compounds derived from butanamide have been synthesized and evaluated for their antimicrobial and antitumor activities. For example, Farag et al. (2009) utilized 3-oxo-N-(pyrimidin-2-yl)butanamide in the synthesis of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives, showing moderate antimicrobial activity in selected examples (Farag, Kheder, & Mabkhot, 2009). Nguyen et al. (1990) explored the antitumor activity of 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles, a new class of antineoplastic agents (Nguyen, Lhoste, Lavelle, Bissery, & Bisagni, 1990).

DPP-IV Inhibitor Research for Type 2 Diabetes

Research on dipeptidyl peptidase IV (DPP-IV) inhibitors includes studying derivatives of butanamide for treating type 2 diabetes. Nitta et al. (2008) synthesized a novel series of 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides and evaluated them as DPP-IV inhibitors, showing potent activity and potential therapeutic use in diabetes management (Nitta et al., 2008).

properties

CAS RN

1421439-98-6

Product Name

Butanamide, N-((1S)-2-(((7S)-6,7-dihydro-5-(2-hydroxyethyl)-6-oxo-5H-pyrido(3,2-a)(3)benzazepin-7-yl)amino)-1-methyl-2-oxoethyl)-4,4,4-trifluoro-, hydrate (1:1)

Molecular Formula

C22H25F3N4O5

Molecular Weight

482.4602

IUPAC Name

Butanamide, N-((1S)-2-(((7S)-6,7-dihydro-5-(2-hydroxyethyl)-6-oxo-5H-pyrido(3,2-a)(3)benzazepin-7-yl)amino)-1-methyl-2-oxoethyl)-4,4,4-trifluoro-, hydrate (1:1)

InChI

InChI=1S/C22H23F3N4O4.H2O/c1-13(27-17(31)8-9-22(23,24)25)20(32)28-18-15-6-3-2-5-14(15)16-7-4-10-26-19(16)29(11-12-30)21(18)33;/h2-7,10,13,18,30H,8-9,11-12H2,1H3,(H,27,31)(H,28,32);1H2/t13-,18-;/m0./s1

InChI Key

UWNXJDPMHPTTDL-ZYJMRSDMSA-N

SMILES

O=C(N[C@@H](C)C(N[C@H]1C2=CC=CC=C2C3=CC=CN=C3N(CCO)C1=O)=O)CCC(F)(F)F.[H]O[H]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

LY-3039478 monohydrate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butanamide, N-((1S)-2-(((7S)-6,7-dihydro-5-(2-hydroxyethyl)-6-oxo-5H-pyrido(3,2-a)(3)benzazepin-7-yl)amino)-1-methyl-2-oxoethyl)-4,4,4-trifluoro-, hydrate (1:1)
Reactant of Route 2
Reactant of Route 2
Butanamide, N-((1S)-2-(((7S)-6,7-dihydro-5-(2-hydroxyethyl)-6-oxo-5H-pyrido(3,2-a)(3)benzazepin-7-yl)amino)-1-methyl-2-oxoethyl)-4,4,4-trifluoro-, hydrate (1:1)
Reactant of Route 3
Butanamide, N-((1S)-2-(((7S)-6,7-dihydro-5-(2-hydroxyethyl)-6-oxo-5H-pyrido(3,2-a)(3)benzazepin-7-yl)amino)-1-methyl-2-oxoethyl)-4,4,4-trifluoro-, hydrate (1:1)
Reactant of Route 4
Reactant of Route 4
Butanamide, N-((1S)-2-(((7S)-6,7-dihydro-5-(2-hydroxyethyl)-6-oxo-5H-pyrido(3,2-a)(3)benzazepin-7-yl)amino)-1-methyl-2-oxoethyl)-4,4,4-trifluoro-, hydrate (1:1)
Reactant of Route 5
Reactant of Route 5
Butanamide, N-((1S)-2-(((7S)-6,7-dihydro-5-(2-hydroxyethyl)-6-oxo-5H-pyrido(3,2-a)(3)benzazepin-7-yl)amino)-1-methyl-2-oxoethyl)-4,4,4-trifluoro-, hydrate (1:1)
Reactant of Route 6
Reactant of Route 6
Butanamide, N-((1S)-2-(((7S)-6,7-dihydro-5-(2-hydroxyethyl)-6-oxo-5H-pyrido(3,2-a)(3)benzazepin-7-yl)amino)-1-methyl-2-oxoethyl)-4,4,4-trifluoro-, hydrate (1:1)

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